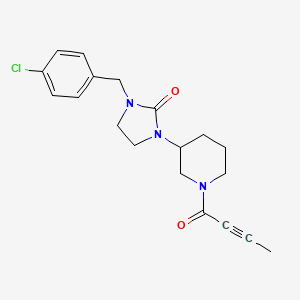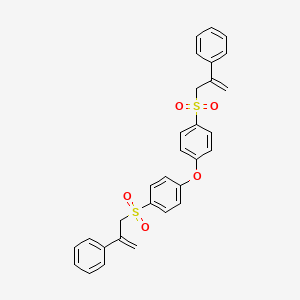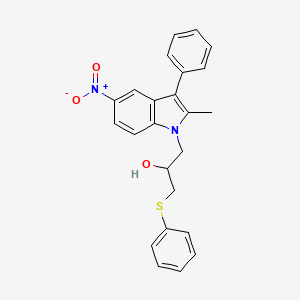![molecular formula C11H10N6 B11044243 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11044243.png)
5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features a pyrazole ring and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(1H-pyrazol-1-yl)benzaldehyde with hydrazine derivatives, followed by cyclization to form the tetraazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3-methyl-1-phenylpyrazole share structural similarities and exhibit comparable biological activities.
Tetraazole Derivatives: Compounds such as 1,2,3,4-tetraazole derivatives are also structurally related and have similar chemical properties.
Uniqueness
5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE is unique due to the combination of the pyrazole and tetraazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10N6 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
5-(4-methyl-3-pyrazol-1-ylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C11H10N6/c1-8-3-4-9(11-13-15-16-14-11)7-10(8)17-6-2-5-12-17/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
LOSPIUNYDHISFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyridin-2-YL)methyl]prop-2-ynamide](/img/structure/B11044167.png)
![N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11044174.png)

![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044180.png)
![[(8-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile](/img/structure/B11044190.png)
![1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11044194.png)
![2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11044198.png)
![3-(2,6-dichlorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044205.png)

![1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11044215.png)

![10-(4-benzylpiperidin-1-yl)-4-(3-chlorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11044225.png)
![4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide](/img/structure/B11044230.png)
![3-(allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11044236.png)
